molecular formula C17H9BrF3NO2 B13213427 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13213427
M. Wt: 396.2 g/mol
InChI Key: CZKGFSOYGSWHOM-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group at the 8th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 6th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a copper catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the quinoline derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity.

Comparison with Similar Compounds

8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:

    8-Phenylquinoline-6-carboxylic acid: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and applications.

    7-(Trifluoromethyl)quinoline-6-carboxylic acid:

    8-(4-Bromophenyl)quinoline-6-carboxylic acid: Lacks the trifluoromethyl group, influencing its lipophilicity and biological activity.

The presence of both the bromophenyl and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that can be advantageous in specific applications.

Properties

Molecular Formula

C17H9BrF3NO2

Molecular Weight

396.2 g/mol

IUPAC Name

8-(4-bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C17H9BrF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)

InChI Key

CZKGFSOYGSWHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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